molecular formula C15H21ClO B1594030 4-Octylbenzoyl chloride CAS No. 50606-97-8

4-Octylbenzoyl chloride

Cat. No. B1594030
CAS RN: 50606-97-8
M. Wt: 252.78 g/mol
InChI Key: NEKGDYGTJYCIRI-UHFFFAOYSA-N
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Description

4-Octylbenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is an important intermediate for the synthesis of various organic compounds and is widely used in scientific research.

Scientific Research Applications

Enhancing Detection of Estrogens in LC–MS

  • Application : A study by Higashi et al. (2006) developed a method for determining estrogens in biological fluids using liquid chromatography combined with derivatization. This method significantly improved detection responses, which is crucial for diagnosing fetoplacental function in pregnant women.
  • Reference : (Higashi et al., 2006).

Potentiometric Sensors for Nickel(II) Detection

  • Application : Gupta et al. (2000) explored the use of a specific compound as an electroactive material for preparing membrane electrodes selective to Ni2+. This has significant implications for quantitative determination of nickel in various substances, like chocolates.
  • Reference : (Gupta et al., 2000).

Phase Transfer Catalysis

  • Application : A 2014 study by Zhaole Lu showed that benzyl triethyl chloride can be an effective catalyst in synthesizing certain benzene derivatives. This type of catalysis is crucial in organic chemistry for facilitating reactions between compounds in different phases.
  • Reference : (Zhaole Lu, 2014).

Ionic Liquid-Based Molecular Imprinting

  • Application : Das et al. (2021) described the use of ionic liquids in molecularly imprinted polymers for removing contaminants. These findings are particularly relevant for environmental cleanup and pollution control.
  • Reference : (Das et al., 2021).

Electrochemistry of Ionic Liquids

  • Application : Xiao and Johnson (2003) investigated the electrochemistry of a specific ionic liquid, revealing insights into its potential for various industrial applications, including electrolysis and material synthesis.
  • Reference : (Xiao & Johnson, 2003).

Mechanochemical Treatment of Dioxins

  • Application : A study by Nomura et al. (2005) focused on the degradation of dioxins through mechanochemical processes. This research is vital for developing methods to treat environmental pollutants effectively.
  • Reference : (Nomura et al., 2005).

Fuel Desulfurization

  • Application : Research by Xu et al. (2017) and Li et al. (2009) explored the use of specific ionic liquids in the oxidative desulfurization of fuels. These studies are crucial for developing cleaner fuel technologies.
  • References :

Role of Iron Chlorides in Synthesis

  • Application : Ryan and Altwicker(2004) conducted a study to understand the role of iron chlorides in synthesizing polychlorinated dibenzo-p-dioxins/dibenzofurans. This research is essential for industrial chemistry, particularly in the synthesis of complex organic compounds.

Synthesis of N-Heterocyclic Carbene Precursors

  • Application : Hintermann (2007) explored the synthesis of N-heterocyclic carbene (NHC) ligands and catalysts. NHCs are significant in various catalytic processes, especially in organic and pharmaceutical chemistry.
  • Reference : (Hintermann, 2007).

Polymer Synthesis in Aqueous Solution

  • Application : A study by Mitsukami et al. (2001) focused on the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution. This research is critical in polymer chemistry for developing new materials with specific properties.
  • Reference : (Mitsukami et al., 2001).

Transition-Metal Catalysis with N-Heterocyclic Carbenes

  • Application : Altenhoff et al. (2004) described the use of N-heterocyclic carbenes in transition-metal catalysis, demonstrating their potential in enhancing the efficiency of complex chemical reactions.
  • Reference : (Altenhoff et al., 2004).

Bioconjugate Chemistry

  • Application : Chang et al. (1992) studied the use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups of polymeric carriers. This research is relevant for developing targeted drug delivery systems.
  • Reference : (Chang et al., 1992).

Luminescent and Redox Properties of NHC Metal Complexes

  • Application : Romain et al. (2014) investigated the luminescent and redox properties of NHC group 4 metal complexes, providing insights into their potential applications in materials science.
  • Reference : (Romain et al., 2014).

Organic Synthesis with Copper Carbene Complexes

  • Application : Jurkauskas et al. (2003) studied the use of N-heterocyclic carbene copper chloride complexes in organic synthesis. This research contributes to the development of efficient synthetic methods in organic chemistry.
  • Reference : (Jurkauskas et al., 2003).

NMR Study of Hydroxybenzoic Acids Binding

  • Application : Minami et al. (1992) used Chloride-37 NMR spectroscopy to study the binding of hydroxybenzoic acids to anion transport proteins. This research is crucial for understanding drug interactions at the molecular level.
  • Reference : (Minami et al., 1992).

Safety And Hazards

  • Eye Irritation : 4-Octylbenzoyl chloride is classified as Eye Irritant Category 2A (H319) .

properties

IUPAC Name

4-octylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKGDYGTJYCIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068560
Record name Benzoyl chloride, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylbenzoyl chloride

CAS RN

50606-97-8
Record name 4-Octylbenzoyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-octyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4-octyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octylbenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.482
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Synthesis routes and methods

Procedure details

20 g. of p-n-octylbenzoic acid and 100 ml. of thionyl chloride are boiled at reflux for 1 hour. The excess thionyl chloride is removed by distillation at normal pressure. The residue is mixed with absolute toluene and concentrated under vacuum. The obtained crude p-n-octylbenzoic acid chloride can be used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
F Dierschke, AC Grimsdale, K Muellen - Synthesis, 2003 - thieme-connect.com
… Addition of 4-octylbenzoyl chloride under the similar conditions gave 9 (75%) whose alkyl substituents may be expected to increase the solubility of materials incorporating it. By contrast …
Number of citations: 173 www.thieme-connect.com
M Hébrant, G Goetz-Grandmont, JP Brunette… - Colloids and Surfaces A …, 2005 - Elsevier
… The second ligand was prepared from 1-nitrophenyl-3-methylpyrazol-5-one and 4-octylbenzoyl chloride (Acros Organics). The purity of HNPMOBP was checked by 1 H NMR and by …
Number of citations: 9 www.sciencedirect.com
B Mohr, V Enkelmann, G Wegner - The Journal of Organic …, 1994 - ACS Publications
Intermolecular Friedel-Crafts acylation of various substituted alkyl-or alkoxybenzenes with oxalyl chloride using carbon disulfide as solvent gave rise to the benzils la-k. Subsequent …
Number of citations: 116 pubs.acs.org
Z Witkiewicz, J Szulc, R Dábrowski - Journal of Chromatography A, 1984 - Elsevier
Disc-like liquid crystals belonging to the triphenylene derivatives group have been tested as stationary phases. Some relationships were determined as a function of the column …
Number of citations: 19 www.sciencedirect.com
RK Cheedarala, GH Kim, S Cho, J Lee, J Kim… - Journal of Materials …, 2011 - pubs.rsc.org
A family of ladder-type π-excessive conjugated monomer (dicyclopentathienocarbazole (DCPTCz)) integrating the structural components of carbazole and thiophene into a single …
Number of citations: 50 pubs.rsc.org
J Sauer, GR Pabst, U Holland, HS Kim… - European Journal of …, 2001 - Wiley Online Library
… Following the general procedure, BTT (3) (188 mg, 0.86 mmol) and 4-octylbenzoyl chloride (11c)29 (4.00 g, 15.8 mmol) yielded, after heating at 163 C for 60 min., cooling to room temp., …
PLT Boudreault, N Blouin, M Leclerc - Polyfluorenes, 2008 - Springer
… The reaction has also been carried out with 4-octylbenzoyl chloride with a similar yield. A Suzuki cross-coupling is then performed with 4-chlorophenylboronic acid to synthesize a …
Number of citations: 77 link.springer.com
M Matsui, Y Sumiya, K Shibata, H Muramatsu… - Liquid …, 1997 - Taylor & Francis
Fluorine-containing negative dichroic 1,4-bis(acylamino)anthraquinone dyes have been synthesized. The solubility of the dyes based on the acyl moieties in chloroform was in the order …
Number of citations: 12 www.tandfonline.com
HS Ryu, MJ Kim, YW Lee, SH Lee, TJ Shin… - … applied materials & …, 2019 - ACS Publications
… Without purification, 4-octylbenzoyl chloride was mixed with anhydrous nitrobenzene (10 mL) and AlCl 3 (1.71 g, 12.80 mmol) under N 2 , followed by stirring for 60 min at 80 C. …
Number of citations: 10 pubs.acs.org
BA Minch - 2004 - search.proquest.com
Substituted phthalocyanines (Pcs) have been studied intensely for decades as pigments because of their high molar absorptivities, thermal stability, and stability towards light exposure. …
Number of citations: 1 search.proquest.com

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